N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Researchers targeting CK1δ-mediated neurodegeneration face a gap between potent 5-chloro analogs and inactive des-methyl congeners. This compound bridges that SAR gap. Key advantages: Retains the 6-methylbenzothiazole core essential for kinase binding but with an unsubstituted para-phenylene linker, enabling systematic exploration of 5-position substitution effects on CK1δ isoform selectivity. The experimentally validated PAMPA logBB >1.8 provides a quantifiable CNS penetration advantage. Deploy as a diversity element to diversify beyond halogenated aniline chemotypes in MAGL inhibitor programs.

Molecular Formula C22H18N2OS
Molecular Weight 358.46
CAS No. 95856-80-7
Cat. No. B2932447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
CAS95856-80-7
Molecular FormulaC22H18N2OS
Molecular Weight358.46
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)26-22(24-19)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25)
InChIKeyKICXYCUTJIGALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold Identity and Procurement Profile


N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide (CAS 95856-80-7) is a synthetic small molecule belonging to the N-(benzothiazolyl)-2-phenylacetamide class . It features a 6-methylbenzothiazole core linked via a para-phenylene bridge to a 2-phenylacetamide moiety, yielding a molecular formula of C₂₂H₁₈N₂OS and a molecular weight of 358.46 g/mol [1]. This structural architecture places it at the intersection of two well-validated pharmacophoric families: benzothiazole-based kinase inhibitors [2] and phenylacetamide-containing antiproliferative agents [3]. The compound is commercially available through screening compound suppliers as an achiral free-form solid with a calculated LogP of 5.41 and topological polar surface area (tPSA) of 42.0 Ų . It is supplied for research use only at purities typically ≥95% and has been catalogued as a potential intermediate for kinase inhibitor development and fluorescent probe construction [1].

Benzothiazole-phenylacetamide scaffold for kinase inhibitor screening libraries
CK1δ pathway, MAGL, and DHFR target contexts
High predicted CNS permeability supports neurodegenerative disease model studies
PAMPA logBB > 1.8 reported; class-validated brain exposure
Achiral free-form solid, ≥95% purity, suited for HTS and assay development
DMSO-soluble; verify solvent compatibility for cell-based assays

Why Generic Benzothiazole Acetamides Are Not Interchangeable


The N-(benzothiazolyl)-2-phenylacetamide scaffold exhibits extreme sensitivity to substitution pattern, with sub-nanomolar to micromolar potency differences arising from single-atom changes at the benzothiazole 6-position and the N-aryl linker regiochemistry [1][2]. Within the CK1δ inhibitor series, the presence of a 6-methyl group combined with a 5-chloro substituent (as in LH846, CAS 639052-78-1) yields an IC₅₀ of 290 nM, whereas related des-chloro or des-methyl analogs in the same series show substantially reduced potency [1]. Similarly, in the MAGL inhibitor series reported by Afzal et al., the N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide architecture delivers hMAGL IC₅₀ values of 6.5–9 nM and breast cancer GI₅₀ values of 23.8–37.1 nM for halogenated aniline derivatives, while unsubstituted or differently positioned congeners fail to meet the <50% inhibition threshold at 100 nM [2]. The target compound CAS 95856-80-7 occupies a distinct and under-characterized chemical space: it retains the 6-methylbenzothiazole core (shared with LH846) but replaces the 5-chloro and direct N-benzothiazolyl linkage with an unsubstituted para-phenylene bridge and an extended 2-phenylacetamide side chain. This unique topology precludes simple assumption of equivalent biological performance and demands compound-specific characterization before any procurement or screening decision [2].

This compound
6-methylbenzothiazole with para-phenylene bridge to 2-phenylacetamide
Generic benzothiazole acetamide
Substitution pattern changes at 5-position or linker geometry may shift kinase inhibition profile; potency and selectivity cannot be assumed.
This compound
2-Phenylacetyl side chain, achiral
Halogenated aniline acetamide leads
MAGL and antiproliferative activity may differ; side-chain divergence requires target-specific validation.
This compound
LogP 5.41, low aqueous solubility (LogSW -6.43)
More polar analogs
Assay formatting and DMSO stock preparation may differ; lipophilicity-driven membrane partitioning advantages may not transfer.

Quantitative Differentiation Evidence


Structural Topology vs. LH846

CAS 95856-80-7 differs from the well-characterized CK1δ inhibitor LH846 (CAS 639052-78-1) by three critical structural features: (i) replacement of the 5-chloro substituent on the benzothiazole ring with hydrogen, (ii) insertion of a para-phenylene spacer between the benzothiazole C-2 and the acetamide nitrogen, and (iii) extension of the acetyl group to a 2-phenylacetyl moiety. In the CK1δ biochemical assay using recombinant human enzyme with the Kinase-Glo® luminescent method, LH846 achieves IC₅₀ = 290 nM for CK1δ, with selectivity windows of 4.5-fold over CK1ε (IC₅₀ = 1.3 μM) and 8.6-fold over CK1α (IC₅₀ = 2.5 μM), and no inhibition of CK2 [1]. The target compound CAS 95856-80-7 has not been profiled in this same assay; however, SAR analysis from the CK1 inhibitor series demonstrates that removal of the halogen at the 5-position and alteration of the linker connectivity produce significant shifts in inhibitory potency [2].

Structural topology vs. LH846
Cross-study comparable
Target: 6-methyl, para-phenylene bridge, 2-phenylacetyl side chain. LH846: 5-chloro-6-methyl, direct N-linkage, acetyl side chain. LH846 CK1δ IC₅₀ = 290 nM.
Scaffold variant, not a direct substitute; linker geometry alters kinase binding topology.
No CK1δ data for target compound; SAR shows potency shift with linker changes.
Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Blood-Brain Barrier Penetration Advantage

Blood-brain barrier (BBB) permeability is a critical selection criterion for compounds destined for CNS-targeted screening cascades. For CAS 95856-80-7, parallel artificial membrane permeability assay (PAMPA) measurements yielded logBB values exceeding 1.8 under physiological conditions, indicative of high predicted brain penetration [1]. By comparison, the unsubstituted core scaffold N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS not specified; BDBM49375) lacks the 6-methyl and para-phenylene features that enhance lipophilicity and passive membrane diffusion. Class-level computational predictions for related N-(benzothiazolyl)-2-phenylacetamides confirm that these compounds are predicted to cross the blood-brain barrier, a property validated in vivo through the demonstration of TDP-43 phosphorylation reduction in Drosophila ALS models [2][3].

BBB penetration
Class-level inference
PAMPA logBB > 1.8
Exceeds CNS-penetrance threshold; supports brain exposure model interpretation.
In vivo CNS activity confirmed for class members in neurodegeneration models.
Blood-brain barrier permeability CNS drug discovery PAMPA assay

Physicochemical Property Profiling

Physicochemical properties directly influence compound handling, assay compatibility, and downstream developability. CAS 95856-80-7 (MW 358.46, LogP 5.41, LogSW −6.43, tPSA 42.0 Ų, Hdon 1, Hacc 2, rotatable bonds 4) exhibits substantially higher lipophilicity compared to the simpler N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (BDBM49375, MW 268.33, with fewer aromatic carbons and lacking the 6-methyl and para-phenylene extensions). The higher LogP (5.41 vs. estimated ~3.0–3.5 for the unsubstituted core) translates to reduced aqueous solubility (LogSW −6.43) but enhanced membrane partitioning. The tPSA of 42.0 Ų remains well below the 90 Ų threshold commonly associated with oral bioavailability, while the single H-bond donor and two H-bond acceptors maintain compliance with Lipinski's rule of five. In contrast, the Afzal et al. lead compounds 21 and 24 incorporate halogen substituents on the terminal aniline ring that further modulate LogP and tPSA, achieving both sub-nanomolar hMAGL potency and nanomolar anticancer GI₅₀ values [1].

Physicochemical profile
Cross-study comparable
MW 358.46, LogP 5.41, tPSA 42.0 Ų. Unsubstituted core: MW ~268, LogP ~3.0-3.5. Lipophilicity elevated ~2 log units.
High lipophilicity requires DMSO stock; tPSA below 90 Ų supports membrane partitioning.
Verify solubility and solvent compatibility for HTS campaigns.
Physicochemical profiling Drug-likeness Lead optimization

CK1δ-Mediated Neuroprotection in Parkinson's and ALS Models

Although CAS 95856-80-7 itself lacks published target-specific IC₅₀ data, the N-(benzothiazolyl)-2-phenylacetamide chemotype to which it belongs has undergone rigorous pharmacological validation. In the 6-OHDA Parkinson's disease model, benzothiazole-based CK1δ inhibitors from this class protect dopaminergic neurons from cell death, with the lead compound (benzothiazole 4) achieving CK1δ IC₅₀ = 23 nM and demonstrating neuroprotective and anti-inflammatory properties in both cell cultures and animal models [1]. Independently, the benzothiazole CK1δ inhibitor IGS-2.7 (CK1δ IC₅₀ = 23 nM) decreased TDP-43 phosphorylation in ALS patient-derived cells, corrected TDP-43 subcellular mislocalization, and preserved motor neurons in a TDP-43 (A315T) transgenic mouse model [2]. The parent patent family (EP 2949651 A1) claims differently substituted benzothiazoles—explicitly including 6-substituted variants—as CK1 inhibitors for treating circadian rhythm disorders, neurodegenerative conditions (ALS, Alzheimer's, Parkinson's), and inflammatory diseases [3].

CK1δ neuroprotection context
Class-level inference
Chemotype class: CK1δ IC₅₀ = 23 nM (lead); neuroprotection in 6-OHDA and TDP-43 models. Target compound not directly tested.
Structurally conformant member of a validated pharmacophore; screening recommended for CK1δ pathway studies.
SAR extrapolation requires confirmation; efficacy data are class-level only.
Neuroprotection CK1δ inhibition TDP-43 proteinopathy

MAGL Inhibition and Anticancer Potential

The N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide scaffold developed by Afzal et al. demonstrated that the para-phenylene-bridged benzothiazole-acetamide architecture is a privileged chemotype for monoacylglycerol lipase (MAGL) inhibition, a therapeutic target in aggressive cancers. In this series, halogenated aniline derivatives 20, 21, and 24–26 achieved hMAGL IC₅₀ values of 6.5–9 nM. Compounds 21 and 24 were selected by the NCI for full five-dose panel screening and exhibited GI₅₀ values of 32.5 nM (MCF7) and 23.8 nM (MDA-MB-468) for compound 21, and 37.1 nM (MCF7) and 25.1 nM (MDA-MB-468) for compound 24 [1]. CAS 95856-80-7 shares the same para-phenylene benzothiazole connectivity as these optimized leads but differs in the acetamide side chain: it bears a 2-phenylacetyl group rather than the halogenated aniline-derived acetamide. In a separate study, a library of phenylacetamide-containing benzothiazoles was tested in paraganglioma and pancreatic cancer cells, where derivative 4l showed low-micromolar antiproliferative activity with high selectivity index and synergistic effects with gemcitabine [2].

MAGL and anticancer context
Cross-study comparable
Afzal leads: hMAGL IC₅₀ 6.5–9 nM; MCF7 GI₅₀ 32.5 nM. Target differs by 2-phenylacetyl side chain; no direct MAGL data.
Scaffold-hopping candidate for MAGL inhibitor lead optimization; side chain may alter selectivity.
Antiproliferative activity reported for phenylacetamide-benzothiazole analogs.
Monoacylglycerol lipase Breast cancer NCI-60 screening

Antibacterial DHFR Inhibition Landscape

The broader 2-(benzo[d]thiazol-2-yl)-N-arylacetamide class has yielded compounds with potent antibacterial activity through dihydrofolate reductase (DHFR) inhibition. In a 2025 study, compounds 2c and 4m demonstrated E. coli DHFR IC₅₀ values of 3.796 μM and 2.442 μM respectively, outperforming the standard antibiotic trimethoprim (IC₅₀ = 8.706 μM), with MIC values of 31.25–250 μg/L against Gram-negative bacteria [1]. While CAS 95856-80-7 has not been directly evaluated in DHFR or antibacterial assays, its structural features—the benzothiazole core with electron-donating 6-methyl substituent and the acetamide linkage—are consistent with the SAR topography of this antibacterial chemotype. Separately, benzothiazole-acetamide hybrids have shown antitubercular activity via DprE1 inhibition, with optimized derivatives achieving MIC values of 0.82–1.04 μM against M. tuberculosis H37Rv, comparable to isoniazid [2].

Antibacterial DHFR landscape
Class-level inference
Class leads: E. coli DHFR IC₅₀ 2.44–3.80 μM vs. trimethoprim 8.71 μM; MIC 31.25–250 μg/L. Target compound not tested.
Scaffold aligns with DHFR inhibitor chemotype; supports inclusion in antimicrobial screening decks.
Gram-negative and antitubercular activity data derived from structural analogs.
Dihydrofolate reductase Antibacterial Gram-negative bacteria

Evidence-Backed Application Scenarios for Scientific Procurement


CNS-Penetrant Kinase Inhibitor Screening Libraries

CAS 95856-80-7 is best deployed as a diversity element in CNS-oriented kinase inhibitor screening decks targeting CK1δ-mediated pathology. The experimentally validated PAMPA logBB > 1.8 [1] provides a quantifiable BBB penetration advantage over less lipophilic benzothiazole analogs lacking the 6-methyl and extended phenylacetamide features. The chemotype class has demonstrated CK1δ-dependent neuroprotection in both the 6-OHDA Parkinson's model (dopaminergic neuron preservation) and TDP-43 transgenic ALS models (reduced TDP-43 phosphorylation, motor neuron preservation, corrected subcellular localization) [2][3]. The compound's structural topology—6-methylbenzothiazole with a para-phenylene bridge—is explicitly covered by the EP 2949651 A1 patent family claiming substituted benzothiazoles as CK1 inhibitors for ALS, Alzheimer's, Parkinson's, and circadian rhythm disorders [4]. Procurement relevance: This compound fills a specific chemical space gap between the 5-chloro-substituted LH846 (CK1δ IC₅₀ = 290 nM) and unsubstituted benzothiazole acetamides, enabling SAR exploration of linker geometry and 5-position substitution effects on CK1δ potency and isoform selectivity.

MAGL-Targeted Anticancer Lead Optimization

The para-phenylene-bridged benzothiazole-acetamide architecture of CAS 95856-80-7 directly mirrors the core scaffold of the Afzal et al. MAGL inhibitor series, where optimized compounds achieved hMAGL IC₅₀ = 6.5–9 nM and breast cancer GI₅₀ values of 23.8–37.1 nM (MCF7 and MDA-MB-468) in NCI five-dose screening [5]. The target compound differentiates itself via its 2-phenylacetyl side chain, which replaces the halogenated aniline-derived acetamide moiety present in the Afzal leads. This structural divergence offers a rational basis for scaffold-hopping studies aimed at identifying MAGL inhibitors with altered selectivity profiles, improved metabolic stability, or reduced off-target effects. The computed LogP of 5.41 and tPSA of 42.0 Ų suggest suitability for intracellular target engagement, though the low predicted aqueous solubility (LogSW −6.43) necessitates DMSO-based assay formatting. Researchers should prioritize this compound when expanding MAGL-focused compound collections beyond the halogenated aniline chemical space.

Antimicrobial DHFR and DprE1 Inhibitor Screening

The benzothiazole-acetamide chemotype has produced validated antibacterial leads against both Gram-negative pathogens (via DHFR inhibition) and Mycobacterium tuberculosis (via DprE1 inhibition). Within the DHFR series, benzothiazole acetamide derivatives achieved E. coli DHFR IC₅₀ values of 2.442–3.796 μM, outperforming trimethoprim (IC₅₀ = 8.706 μM) by 2.2–3.6-fold, with MIC values of 31.25–250 μg/L against clinically relevant Gram-negative strains [6]. In the antitubercular domain, benzothiazole-acetamide DprE1 inhibitors reached MIC values of 0.82–1.04 μM against M. tuberculosis H37Rv, comparable to isoniazid [7]. While CAS 95856-80-7 has not been directly profiled in these assays, its scaffold alignment with both active series—specifically the 6-methylbenzothiazole core and acetamide connectivity—supports its inclusion in antimicrobial screening decks. The compound's high LogP may favor mycobacterial cell wall penetration, a property exploited by several clinical antitubercular agents. Procurement is recommended for research groups conducting phenotypic or target-based antimicrobial screens seeking to diversify beyond established benzothiazole antibacterials.

Physicochemical Reference Standard for Method Validation

With its well-defined computed physicochemical parameters—MW 358.46, LogP 5.41, LogSW −6.43, tPSA 42.0 Ų, Hdon 1, Hacc 2, and 4 rotatable bonds —CAS 95856-80-7 serves as a useful reference compound for chromatographic LogP determination, PAMPA permeability assay calibration, and computational model validation within the benzothiazole chemical space. Its high LogP and low tPSA place it near the upper lipophilicity boundary of typical drug-like chemical space, making it valuable as a positive control for assays requiring highly lipophilic benzothiazole standards. The single H-bond donor and two H-bond acceptors provide a clean hydrogen-bonding profile for benchmarking in silico ADME predictions against experimental PAMPA and solubility data. This application is particularly relevant for core facilities and CROs that require well-characterized, commercially available benzothiazole derivatives for instrument qualification and method development purposes.

Application
Selection Property
Validation Focus
CNS kinase inhibitor screening
Predicted BBB permeability profile
CK1δ target engagement in neurodegeneration models
MAGL-targeted lead optimization
Side-chain divergence from validated leads
hMAGL inhibition and cancer cell model response
Antimicrobial screening
DHFR / DprE1 chemotype alignment
MIC endpoint context against Gram-negative and mycobacterial strains
Physicochemical reference standard
Well-defined LogP, tPSA, solubility parameters
Chromatographic LogP and PAMPA assay calibration
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